Melanotan II acetate
Description
Chemical Identity and Nomenclature
This compound represents a precisely defined chemical entity with multiple systematic naming conventions reflecting its complex peptide structure. The compound bears the Chemical Abstracts Service registry number 121062-08-6 and exists primarily as an acetate salt formulation of the parent cyclic heptapeptide. The molecular formula C52H73N15O11 encompasses both the peptide backbone and the acetate counterion, resulting in a molecular weight of 1084.2 g/mol as determined through computational analysis. This molecular weight represents an increase from the 1024.2 g/mol of the free base form, reflecting the incorporation of the acetate moiety which enhances solubility characteristics and stability profiles during storage and handling procedures.
The International Union of Pure and Applied Chemistry nomenclature provides the systematic name: (3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide. This extensive nomenclature reflects the stereochemical complexity inherent in the cyclic peptide structure, with specific designation of each chiral center and the precise connectivity pattern of the lactam bridge formation. Alternative systematic nomenclatures include the condensed International Union of Pure and Applied Chemistry format: Ac-Nle-Asp(1)-His-D-Phe-Arg-Trp-Lys(1)-NH2, where the numerical designations indicate the cyclization points between the aspartic acid and lysine residues.
The amino acid sequence representation follows established peptide nomenclature conventions: Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH2, where Ac denotes the N-terminal acetyl group, Nle represents norleucine, and the cyclo designation indicates the intramolecular lactam bond formation. The inclusion of D-phenylalanine in the fourth position introduces stereochemical diversity that contributes to enhanced proteolytic stability and altered conformational preferences compared to sequences containing only L-amino acids. The C-terminal amide modification prevents carboxypeptidase-mediated degradation while maintaining the overall charge characteristics of the peptide under physiological conditions.
Table 1: Chemical Identifiers for this compound
Historical Context and Discovery
The development of this compound traces its origins to pioneering research conducted at the University of Arizona during the 1980s, where interdisciplinary collaboration between chemistry, biology, and medical departments yielded breakthrough insights into melanocortin receptor pharmacology. The initial research program, led by Victor Hruby, Robert Dorr, and Mac Hadley, focused on developing synthetic analogs of alpha-melanocyte-stimulating hormone as potential therapeutic agents for reducing skin cancer incidence through enhanced melanin production. This foundational work represented the first systematic approach to creating stable, bioactive melanotropin compounds with improved pharmacological properties compared to the endogenous hormone.
The discovery process involved extensive structure-activity relationship studies examining various modifications to the alpha-melanocyte-stimulating hormone sequence, ultimately leading to the identification of the cyclic heptapeptide structure that would become known as Melanotan II. The University of Arizona team recognized that cyclization through lactam bond formation between specific amino acid residues could significantly enhance peptide stability while maintaining or improving biological activity at melanocortin receptors. This insight proved crucial for developing a compound suitable for therapeutic applications, as linear peptide analogs demonstrated insufficient stability for practical clinical use.
The research trajectory from initial discovery to acetate salt formulation spanned multiple decades of optimization and characterization studies. Early investigations focused on establishing the optimal amino acid sequence and cyclization strategy, while subsequent research addressed formulation challenges including solubility, stability, and purification methodologies. The acetate salt form emerged as a preferred formulation due to its enhanced handling characteristics and improved solubility in both organic and aqueous solvent systems compared to the free base form. University of Arizona researchers secured patent protection for their discoveries and subsequently licensed the technology to commercial entities for further development, with the compound eventually progressing through various stages of preclinical and clinical evaluation.
The historical significance of this compound extends beyond its specific therapeutic applications to encompass broader contributions to peptide chemistry and drug discovery methodologies. The successful development of this compound demonstrated the feasibility of creating conformationally constrained peptide analogs with enhanced pharmacological properties, inspiring subsequent research into cyclic peptide therapeutics across multiple disease areas. The synthetic methodologies developed for Melanotan II production, particularly the solution-phase cyclization approaches, have influenced contemporary peptide synthesis strategies and continue to inform current research in cyclic peptide drug development.
Relevance in Peptide Chemistry
This compound occupies a significant position in contemporary peptide chemistry as a paradigmatic example of successful conformational constraint through macrocyclization strategies. The compound demonstrates how strategic introduction of lactam bridges can transform linear peptide sequences into highly stable, bioactive molecules with enhanced resistance to proteolytic degradation. This transformation represents a fundamental principle in modern peptide drug design, where cyclization serves as a primary strategy for overcoming the inherent limitations of linear peptides including rapid clearance, metabolic instability, and poor oral bioavailability.
The lactam bridge formation between the aspartic acid and lysine residues in Melanotan II illustrates advanced cyclization chemistry that has influenced numerous subsequent peptide development programs. This specific cyclization pattern creates a twenty-three-membered macrocycle that optimally positions the pharmacophoric elements while maintaining appropriate flexibility for receptor binding interactions. The successful implementation of this cyclization strategy required overcoming significant synthetic challenges, including the need for orthogonal protecting group strategies and optimization of cyclization conditions to favor intramolecular over intermolecular reactions. These methodological advances have contributed to the broader understanding of macrocyclization principles and continue to inform contemporary synthetic approaches.
Recent advances in peptide cyclization methodologies have built upon the foundational work established through Melanotan II development, with researchers exploring alternative cyclization strategies including copper-catalyzed azide-alkyne cycloaddition, native chemical ligation, and strain-promoted azide-alkyne cycloaddition. These newer approaches offer complementary advantages to traditional lactam cyclization, including the ability to introduce non-natural linkages and achieve cyclization under milder reaction conditions. However, the lactam cyclization exemplified by Melanotan II remains a preferred strategy due to its utilization of natural amino acid functionalities and the resulting amide bond's stability under physiological conditions.
The influence of this compound on contemporary peptide chemistry extends to conformational analysis methodologies and structure-activity relationship studies. Nuclear magnetic resonance spectroscopy investigations of Melanotan II have provided detailed insights into the conformational preferences of cyclic heptapeptides and the relationship between three-dimensional structure and biological activity. These studies have demonstrated how specific cyclization patterns can pre-organize peptide sequences into bioactive conformations while simultaneously restricting access to inactive conformational states. The resulting knowledge has informed the design of numerous subsequent cyclic peptide therapeutics and continues to guide rational drug design efforts in this area.
Table 2: Synthetic Methodologies for this compound Production
The compound's relevance extends to contemporary discussions regarding peptide drug delivery and formulation science. The acetate salt formulation of Melanotan II exemplifies how appropriate salt selection can significantly impact the pharmaceutical properties of peptide therapeutics without altering the fundamental biological activity. This principle has become increasingly important as the pharmaceutical industry develops more sophisticated peptide therapeutics requiring optimized formulation strategies for stability, solubility, and patient convenience. The extensive characterization of this compound's physicochemical properties has provided valuable reference data for subsequent peptide formulation development programs.
Properties
Molecular Formula |
C52H73N15O11 |
|---|---|
Molecular Weight |
1084.25 |
IUPAC Name |
(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;acetic acid |
InChI |
InChI=1S/C50H69N15O9.C2H4O2/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32;1-2(3)4/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56);1H3,(H,3,4)/t35-,36-,37-,38+,39-,40-,41-;/m0./s1 |
InChI Key |
GTAMEWQATOUMGW-GBRHMYBBSA-N |
SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.CC(=O)O |
Appearance |
A crystalline solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Melanotan II acetate, MT II |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Melanotan II (acetate) involves a series of peptide coupling reactions. The process typically starts with the assembly of the hexapeptide sequence using solid-phase peptide synthesis (SPPS). The key steps include:
Coupling of Amino Acids: The amino acids are sequentially coupled to a resin-bound peptide chain using carbodiimide-mediated reactions.
Cyclization: The peptide is cyclized by forming a lactam bridge between the epsilon-amino group of lysine and the gamma-carboxy group of aspartic acid.
Deprotection and Cleavage: The protecting groups are removed, and the peptide is cleaved from the resin.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity
Industrial Production Methods
Industrial production of Melanotan II (acetate) follows similar synthetic routes but on a larger scale. The Ajiphase methodology, which combines the advantages of solid-phase and solution-phase synthesis, is often employed. This method allows for efficient production with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Melanotan II (acetate) undergoes various chemical reactions, including:
Oxidation: The tryptophan residue in Melanotan II can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced peptides, and substituted analogues of Melanotan II (acetate).
Scientific Research Applications
Melanotan II (acetate) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in melanogenesis and its effects on melanocortin receptors.
Medicine: Explored for its potential in treating conditions such as erectile dysfunction, obesity, and skin disorders.
Industry: Utilized in the development of tanning products and other cosmetic applications
Mechanism of Action
Melanotan II (acetate) exerts its effects by binding to melanocortin receptors, particularly MC1R and MC4R. Upon binding, it activates a series of intracellular signaling pathways that lead to increased production of melanin in melanocytes. This results in enhanced pigmentation of the skin. Additionally, activation of MC4R is associated with effects on sexual function and energy homeostasis .
Comparison with Similar Compounds
Structural and Functional Comparison
Key Insights :
- Melanotan II’s lactam bridge confers superior stability over Melanotan I and α-MSH, prolonging its half-life .
- Unlike Melanotan I (selective for MC1-R), Melanotan II’s broader receptor activation (MC3/4-R) explains its dual tanning and metabolic effects .
- Bremelanotide (PT-141), a derivative of Melanotan II, retains MC4-R agonism but is optimized for sexual dysfunction with reduced melanogenic activity .
Pharmacological and Clinical Profiles
Key Insights :
- Melanotan II’s off-target effects (e.g., sympathomimetic toxicity) contrast with α-MSH’s physiological safety .
Q & A
Q. What are the key chemical and physical properties of Melanotan II acetate, and how should they guide experimental handling?
this compound (C₅₀H₆₉N₁₅O₉, molecular weight 1024.18 g/mol) is a synthetic peptide analog of α-MSH. Key properties include:
- Physical state : Solid at room temperature.
- Density : 1.43 g/cm³.
- Handling precautions : Avoid inhalation, skin/eye contact, and dust formation. Use PPE (gloves, safety goggles) and work in a ventilated area .
Q. Methodological guidance :
- Storage : Store at -20°C in airtight containers.
- Purity verification : Use HPLC and mass spectrometry for batch validation.
- Safety protocols : Follow SDS guidelines for spill management (e.g., use dry powder for fire suppression) .
Q. How can researchers ensure reproducibility in synthesizing or characterizing this compound?
Reproducibility requires adherence to standardized protocols:
Q. What are the recommended protocols for in vitro studies on this compound’s receptor binding?
Melanotan II activates melanocortin receptors (MC1R > MC3R/MC4R). For in vitro assays:
- Cell lines : Use HEK-293 cells transfected with human MC1R.
- Binding assays : Competitive radioligand displacement with ¹²⁵I-NDP-MSH.
- Dose range : 0.1 nM–10 µM; measure cAMP production via ELISA.
- Controls : Include α-MSH as a positive control and receptor antagonists (e.g., Agouti protein) .
Advanced Research Questions
Q. How can contradictory data on this compound’s carcinogenic potential be resolved?
Conflicting reports on melanocyte proliferation and melanoma risk require:
- Systematic review : Meta-analysis of preclinical/clinical data (e.g., atypical nevus formation in humans vs. murine models) .
- Mechanistic studies :
- Assess MC1R downstream pathways (e.g., MITF, ERK) in primary melanocytes.
- Long-term in vivo studies in pigmented models (e.g., Fitzpatrick skin type III/IV analogs) .
Q. What experimental designs are optimal for studying this compound’s off-target effects?
To identify unintended receptor interactions:
- Broad-spectrum screening : Use GPCR profiling arrays (e.g., Eurofins’ SafetyScreen44).
- Transcriptomics : RNA-seq of treated cells to detect non-canonical pathways.
- In silico modeling : Molecular docking with MC1R homologs (e.g., MC5R) .
Q. How should researchers address discrepancies in reported pharmacokinetic parameters (e.g., half-life, bioavailability)?
Variability in PK data arises from administration routes (subcutaneous vs. intranasal) and formulation differences. To standardize:
Q. What methodologies validate this compound’s role in non-cutaneous pathways (e.g., appetite suppression)?
For non-melanogenic effects:
- Behavioral assays : Food intake monitoring in MC4R-knockout mice.
- Neural imaging : fMRI to map hypothalamic activity post-administration.
- Cross-disciplinary collaboration : Integrate endocrinology and neuroscience models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
